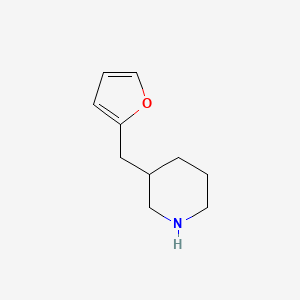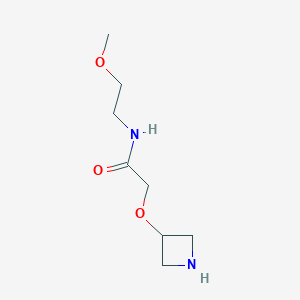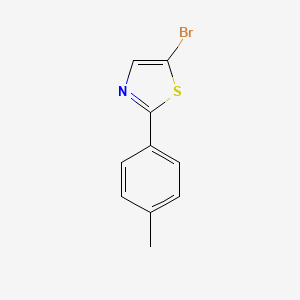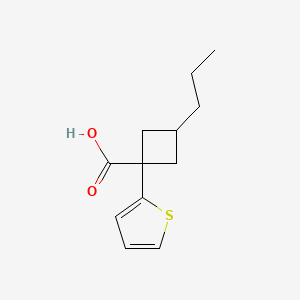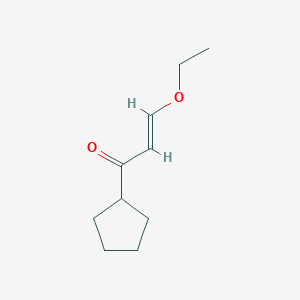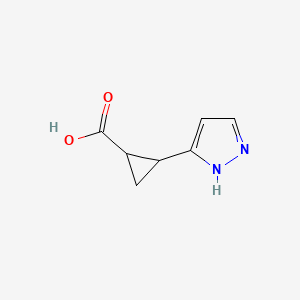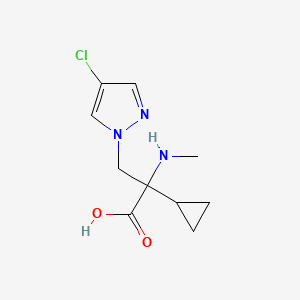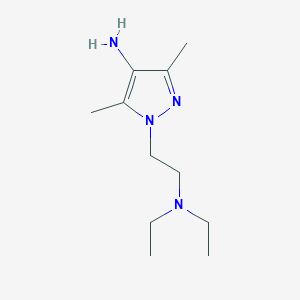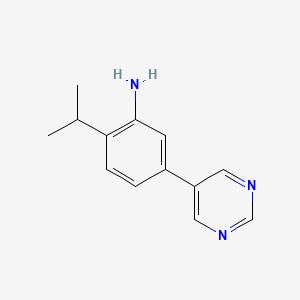
2-Isopropyl-5-(pyrimidin-5-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Propan-2-yl)-5-(pyrimidin-5-yl)aniline is an organic compound that belongs to the class of anilines, which are aromatic amines This compound features a pyrimidine ring attached to an aniline structure, with an isopropyl group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(propan-2-yl)-5-(pyrimidin-5-yl)aniline can be achieved through several methods. One common approach involves the reaction of 2-isopropylaniline with pyrimidine-5-carbaldehyde under acidic or basic conditions to form the desired product. The reaction typically requires a catalyst, such as palladium or copper, to facilitate the coupling process.
Industrial Production Methods: In an industrial setting, the production of 2-(propan-2-yl)-5-(pyrimidin-5-yl)aniline may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the aniline group is converted to a nitro or nitroso derivative.
Reduction: Reduction reactions can convert the pyrimidine ring to a dihydropyrimidine or tetrahydropyrimidine derivative.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like bromine, chlorine, and sulfuric acid are employed for substitution reactions.
Major Products Formed:
Oxidation: Nitro- or nitroso-derivatives of the compound.
Reduction: Dihydropyrimidine or tetrahydropyrimidine derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the compound.
Aplicaciones Científicas De Investigación
2-(Propan-2-yl)-5-(pyrimidin-5-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can serve as a ligand in the study of enzyme-substrate interactions and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(propan-2-yl)-5-(pyrimidin-5-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or altering its function. In biological systems, it may modulate signaling pathways by interacting with receptors or other proteins, leading to changes in cellular processes.
Comparación Con Compuestos Similares
- 2-(Propan-2-yl)-5-(pyridin-2-yl)aniline
- 2-(Propan-2-yl)-5-(quinolin-2-yl)aniline
- 2-(Propan-2-yl)-5-(isoquinolin-1-yl)aniline
Comparison: Compared to its analogs, 2-(propan-2-yl)-5-(pyrimidin-5-yl)aniline exhibits unique properties due to the presence of the pyrimidine ring. This structural feature imparts distinct electronic and steric effects, influencing the compound’s reactivity and binding affinity. The pyrimidine ring also enhances the compound’s potential as a pharmacophore in drug design, making it a valuable scaffold for developing new therapeutic agents.
Propiedades
Fórmula molecular |
C13H15N3 |
|---|---|
Peso molecular |
213.28 g/mol |
Nombre IUPAC |
2-propan-2-yl-5-pyrimidin-5-ylaniline |
InChI |
InChI=1S/C13H15N3/c1-9(2)12-4-3-10(5-13(12)14)11-6-15-8-16-7-11/h3-9H,14H2,1-2H3 |
Clave InChI |
JMVAZWYCIRDIKK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=C(C=C1)C2=CN=CN=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


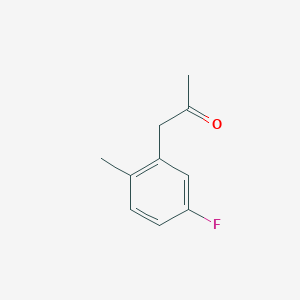
![2-{[(Tert-butoxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylpentanoic acid](/img/structure/B13625591.png)
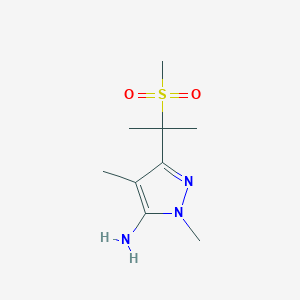
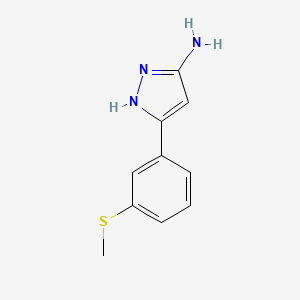
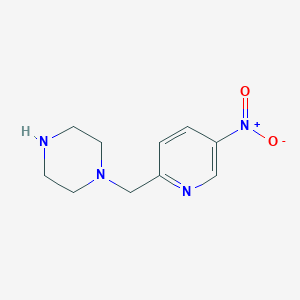
![4-Aminospiro[2.3]hexane-4-carboxylicacidhydrochloride](/img/structure/B13625623.png)
